molecular formula C9H12ClNO3 B2747707 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride CAS No. 5619-81-8

2-(Aminooxy)-3-phenylpropanoic acid hydrochloride

Cat. No.: B2747707
CAS No.: 5619-81-8
M. Wt: 217.65
InChI Key: JBBBYWCXMVGFAZ-UHFFFAOYSA-N
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Description

2-(Aminooxy)-3-phenylpropanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminooxy group attached to a phenylpropanoic acid backbone, making it a versatile reagent in organic synthesis and biochemical research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride typically involves the reaction of 3-phenylpropanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso compounds, while nucleophilic substitution can result in the formation of various amine derivatives .

Scientific Research Applications

2-(Aminooxy)-3-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminooxy)-3-phenylpropanoic acid hydrochloride include:

    Aminooxyacetic acid: Known for its inhibitory effects on aminotransferases.

    Phenylhydrazine: Used in the formation of hydrazones with carbonyl compounds.

    O-Benzylhydroxylamine: Employed in the synthesis of oxime ethers.

Uniqueness

What sets this compound apart is its specific structure, which combines the reactivity of the aminooxy group with the stability and versatility of the phenylpropanoic acid backbone. This unique combination allows for a wide range of applications in both synthetic and biological contexts .

Properties

IUPAC Name

2-aminooxy-3-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBBYWCXMVGFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-81-8
Record name 2-(aminooxy)-3-phenylpropanoic acid hydrochloride
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